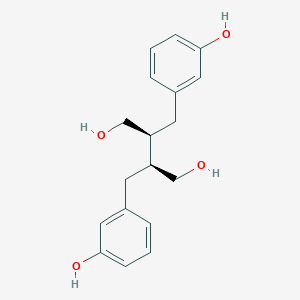
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is a chemical compound with the molecular formula C5H4O6•2Li. It is a derivative of 4-hydroxy-2-ketoglutaric acid and is often used as an enzyme substrate in various biochemical applications. This compound is particularly significant in the study of metabolic pathways and enzyme reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt can be synthesized through the reaction of 4-hydroxy-2-ketoglutaric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced crystallization and purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 4-hydroxy-2-ketoglutaric acid, which are useful in different biochemical applications.
Applications De Recherche Scientifique
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound serves as a substrate for enzymes such as glutamic oxalacetic aminotransferase and 2-keto-4-hydroxyglutarate aldolase, which are involved in metabolic pathways.
Medicine: It is used in the study of metabolic disorders and enzyme deficiencies.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt acts as a substrate for specific enzymes, such as 4-hydroxy-2-oxoglutarate aldolase. The hydroxyl group in the compound reacts with the amino group of lysine residues on proteins, producing an unstable intermediate. This intermediate eventually leads to the production of glutamate and glyceraldehyde 3-phosphate, which are essential for ATP synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2-oxoglutaric acid lithium salt
- 2-Keto-4-hydroxyglutarate
- 4-Hydroxy-2-ketoglutaric acid
Uniqueness
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is unique due to its specific reactivity and role as a substrate for enzymes involved in metabolic pathways. Its dilithium salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to its analogs.
Propriétés
Formule moléculaire |
C5H4Li2O6 |
|---|---|
Poids moléculaire |
174.0 g/mol |
Nom IUPAC |
dilithium;2-hydroxy-4-oxopentanedioate |
InChI |
InChI=1S/C5H6O6.2Li/c6-2(4(8)9)1-3(7)5(10)11;;/h2,6H,1H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Clé InChI |
OBBXAMVIWUVKBV-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
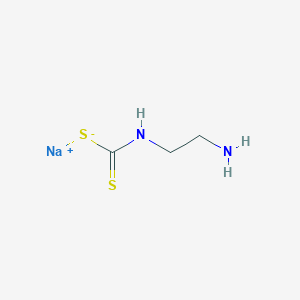
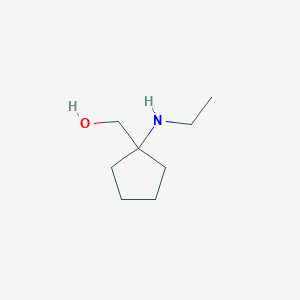
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
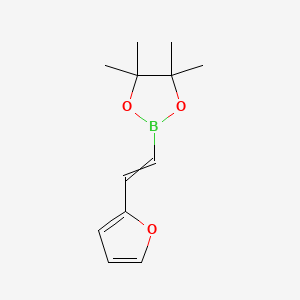
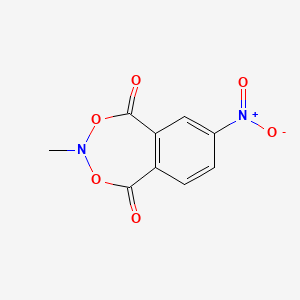
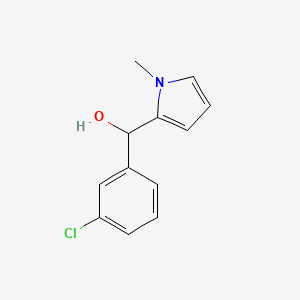




![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
